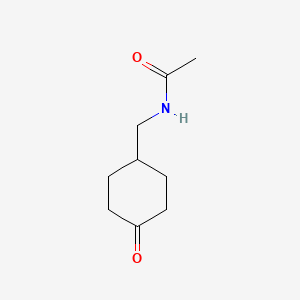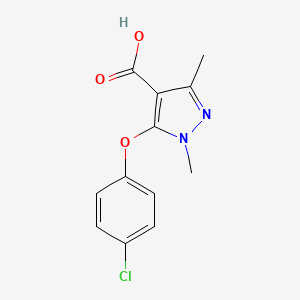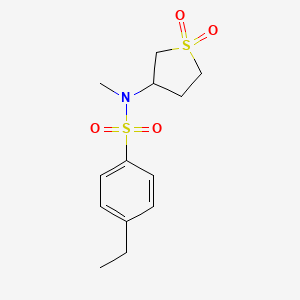![molecular formula C11H19NO3 B2598568 3-[Acetyl(cyclohexyl)amino]propanoic acid CAS No. 1368138-68-4](/img/structure/B2598568.png)
3-[Acetyl(cyclohexyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the acetylation of primary amines and amino acids in a brine solution using acetyl chloride under weakly basic conditions in the presence of sodium acetate and/or triethyl amine .Molecular Structure Analysis
The molecular structure of “3-[Acetyl(cyclohexyl)amino]propanoic acid” is represented by the formula C11H19NO3.Chemical Reactions Analysis
The acetylation of alcohols, amines, and thiols can be carried out efficiently under solvent-free and catalyst-free conditions .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Derivative Formation
One significant application involves the synthesis of complex chemical structures. For instance, the compound plays a role in the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, demonstrating the chemical's versatility in forming new molecular architectures with potential antimicrobial activities (Elkholy & Morsy, 2006).
Advanced Synthesis Techniques
Another application is found in advanced synthesis techniques, such as the ring-closing metathesis-based synthesis of cyclohexene skeletons, showcasing the compound's utility in creating complex molecules with specific configurations (Cong & Yao, 2006).
Biosynthesis and Environmental Applications
3-Hydroxypropionic acid (3-HP), a platform chemical related to this compound, has been produced directly from CO2 in cyanobacterium Synechocystis sp., indicating its potential in sustainable chemical production and environmental applications (Wang et al., 2016).
Antioxidant and Anti-inflammatory Activities
The conjugation of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea, forming compounds like 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid, has shown significant antioxidant and anti-inflammatory activities, demonstrating the compound's relevance in medicinal chemistry (Sahoo, Subudhi, & Swain, 2011).
Corrosion Inhibition
The compound's derivatives have been studied for their corrosion inhibition effects, employing quantum chemical and molecular dynamic simulation studies. This suggests the potential use of such compounds in protecting metals against corrosion, thereby extending their application into materials science (Kaya et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
The biochemical pathways affected by 3-(N-cyclohexylacetamido)propanoic acid are not clearly defined. Given the compound’s structural similarity to other bioactive molecules, it might be involved in various biochemical pathways. Without knowledge of its specific targets, it’s difficult to predict which pathways might be affected .
Result of Action
The molecular and cellular effects of 3-(N-cyclohexylacetamido)propanoic acid’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict the specific effects of this compound .
Eigenschaften
IUPAC Name |
3-[acetyl(cyclohexyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWAXCDMKIVDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)




![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)


![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)

![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)


